
(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid
Overview
Description
(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid typically involves the formation of the boronic acid group through established methods such as the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organoboron compounds .
Industrial Production Methods
Industrial production of boronic acids often involves the use of nickel or palladium catalysts to facilitate the coupling reactions. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can modify the thiophene ring or the sulfonamide group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield boronic esters .
Scientific Research Applications
The compound (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid, is an organoboron compound featuring a boronic acid functional group attached to a thiophene ring. It has potential biological activities and is used as a building block for synthesizing complex molecules. Boronic acids are known for interacting with biological targets, including enzymes and receptors, making them valuable in drug discovery and development.
Scientific Research Applications
This compound can undergo oxidation, reduction, and substitution reactions. Common reagents include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene, with mild reaction conditions.
Chemistry
This compound is a building block for synthesizing complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions.
Biology and Medicine
This compound can be used to develop new pharmaceuticals due to the ability of boronic acids to inhibit certain enzymes.
Industry
This compound can be used in the production of advanced materials and polymers because its chemical properties make it suitable for various applications.
Boronic acids typically exert biological effects through enzyme inhibition or modulation of receptor activity, with the sulfamoyl group potentially enhancing interaction with specific biological targets, leading to therapeutic effects. Boronic acids inhibit serine proteases and other enzymes by forming stable complexes. One study demonstrated that boronic acid derivatives could effectively inhibit DPP-IV in vitro and in vivo, leading to improved glycemic control in diabetic models. Research has indicated that certain boronic acids can induce apoptosis in cancer cells by inhibiting proteolytic enzymes involved in cell survival pathways.
Similar Compounds
Compound | Differences |
---|---|
(2-(tert-Butylamino)sulfonylphenylboronic acid) | Shares a similar boronic acid group but differs in its aromatic ring structure |
Phenylboronic acid | A simpler boronic acid compound used in various organic synthesis reactions |
Mechanism of Action
The mechanism of action of (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and other biological processes .
Comparison with Similar Compounds
Similar Compounds
(2-(tert-Butylamino)sulfonylphenylboronic acid): This compound shares a similar boronic acid group but differs in its aromatic ring structure.
Phenylboronic acid: A simpler boronic acid compound used in various organic synthesis reactions.
Biological Activity
(2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug discovery and development.
Chemical Structure and Properties
The compound's IUPAC name is this compound, which can be represented by the following molecular formula:
- Molecular Formula : C12H21BNO2S2
- Molecular Weight : 275.43 g/mol
The structural features of boronic acids allow them to form reversible covalent bonds with diols and other nucleophiles, which is a critical aspect of their biological activity.
Boronic acids typically exert their biological effects through the inhibition of enzymes or modulation of receptor activity. The presence of the sulfamoyl group in this compound may enhance its interaction with specific biological targets, potentially leading to therapeutic effects.
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes. For example, the inhibition of dipeptidyl peptidase IV (DPP-IV) has been extensively studied, as it plays a significant role in glucose metabolism and is a target for diabetes treatment .
- Receptor Modulation : The compound may also interact with receptors involved in various signaling pathways, potentially influencing cellular responses.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with boronic acid derivatives, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Below are some key findings from the literature:
Case Studies
- Dipeptidyl Peptidase IV Inhibition : A study demonstrated that boronic acid derivatives could effectively inhibit DPP-IV in vitro and in vivo, leading to improved glycemic control in diabetic models . This suggests that this compound may have similar therapeutic potential.
- Anti-Cancer Activity : Research has indicated that certain boronic acids can induce apoptosis in cancer cells by inhibiting proteolytic enzymes involved in cell survival pathways. This compound's unique structure could enhance its efficacy against specific cancer types .
Properties
IUPAC Name |
[2-(tert-butylsulfamoyl)-5-(2-methylpropyl)thiophen-3-yl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO4S2/c1-8(2)6-9-7-10(13(15)16)11(19-9)20(17,18)14-12(3,4)5/h7-8,14-16H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDRLWHRDDJBRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)CC(C)C)S(=O)(=O)NC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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